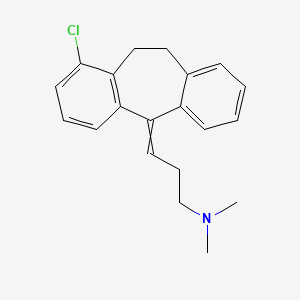
1-Chloro-amitriptyline
Cat. No. B8430511
M. Wt: 311.8 g/mol
InChI Key: CMGZPJIHOZMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03991103
Procedure details


1-Chloro-amitriptyline (196 mg) in 3 ml. absolute ethanol was added to an ethanolic solution of 1.1 eq. d-tartaric acid and warmed for 5-10 mins. The title compound was precipitated with ethyl ether as a white powder. After purity and identification checks, the overall yield from amitriptyline base was 32%.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]=[C:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[C:21](Cl)[C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)[CH3:3].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>C(O)C>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]=[C:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]1=2)[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCC=C1C=2C=CC=CC2CCC3=C1C=CC=C3Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed for 5-10 mins
|
|
Duration
|
7.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was precipitated with ethyl ether as a white powder
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CCC=C1C=2C=CC=CC2CCC3=C1C=CC=C3
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
